1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone
Description
1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone is a biphenyl-derived ketone featuring methoxy groups at the 2' and 4' positions of the distal phenyl ring and a ketone moiety at the 4-position of the proximal phenyl ring.
Properties
IUPAC Name |
1-[4-(2,4-dimethoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)15-9-8-14(18-2)10-16(15)19-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXJBDMUERVNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzene and 4-bromobenzophenone.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to form the biphenyl structure.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares the target compound with structurally related biphenyl ethanones, highlighting substituent positions, molecular weights, and key properties:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., 4',5'-dimethyl in ) reduce reactivity in cross-coupling reactions due to steric hindrance.
- Synthetic Yields : Fluorinated derivatives like DFBPE achieve high yields (78%) via Suzuki-Miyaura coupling, suggesting efficient synthetic routes for halogenated analogs .
Biological Activity
1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone, a compound known for its potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18O3
- Molecular Weight : 270.31 g/mol
- CAS Number : 1246034-32-1
The structure of this compound features a biphenyl core substituted with methoxy groups, which may influence its biological activity through electronic effects and steric hindrance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| A549 | 12.34 | Cell cycle arrest |
| HeLa | 10.45 | Inhibition of proliferation |
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer treatment.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have also reported antimicrobial properties against both bacterial and fungal strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of biphenyl ethanones, including our compound. The results indicated that modifications to the methoxy groups significantly enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked reduction in paw edema and lower levels of inflammatory markers in serum, supporting its potential as an anti-inflammatory agent.
Research Findings and Discussion
The biological activities of this compound can be attributed to its unique chemical structure that allows for interaction with various biological targets. The presence of methoxy groups enhances lipophilicity and may facilitate cellular uptake, increasing its efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the substitution pattern on the biphenyl ring is crucial for its biological activity. Modifications to the methoxy groups can lead to variations in potency and selectivity towards different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
